molecular formula C27H34N2 B14482336 4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-19-1

4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)

Cat. No.: B14482336
CAS No.: 65444-19-1
M. Wt: 386.6 g/mol
InChI Key: ZJGLEEAIJJSWOS-UHFFFAOYSA-N
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Description

4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N-dimethylaniline groups connected by a methylene bridge to a butyl-substituted phenyl ring. This compound is known for its applications in dye manufacturing and as an analytical reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a butyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aromatic rings. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with precise control over temperature and pH. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure its quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methylene bridge and the butyl-substituted phenyl ring play crucial roles in determining its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the butyl group, which enhances its hydrophobicity and alters its chemical reactivity compared to its analogs. This structural modification can lead to differences in its interaction with biological targets and its overall stability in various chemical environments .

Properties

CAS No.

65444-19-1

Molecular Formula

C27H34N2

Molecular Weight

386.6 g/mol

IUPAC Name

4-[(4-butylphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H34N2/c1-6-7-8-21-9-11-22(12-10-21)27(23-13-17-25(18-14-23)28(2)3)24-15-19-26(20-16-24)29(4)5/h9-20,27H,6-8H2,1-5H3

InChI Key

ZJGLEEAIJJSWOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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